molecular formula C18H22ClN5O4 B2398936 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea CAS No. 1797331-13-5

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

Cat. No. B2398936
CAS RN: 1797331-13-5
M. Wt: 407.86
InChI Key: YLZOXJUCYPCWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is involved in the signaling pathways of B cells, which play a crucial role in the immune response. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various types of cancer and autoimmune diseases.

Mechanism of Action

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea binds to the active site of BTK and inhibits its kinase activity. BTK is a key mediator of B cell receptor signaling, which is required for the survival and proliferation of B cells. Inhibition of BTK by this compound leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. This results in reduced proliferation and survival of cancer cells and decreased production of inflammatory cytokines in immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, this compound has been found to reduce the growth and survival of cancer cells and to decrease the production of inflammatory cytokines in immune cells. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea in lab experiments is its specificity for BTK, which allows for selective inhibition of B cell receptor signaling. This can be useful in studying the role of BTK in various diseases, including cancer and autoimmune diseases. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of experimental results. Additionally, the use of this compound in lab experiments may not fully recapitulate the complexity of disease pathogenesis in vivo.

Future Directions

There are several potential directions for future research on 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. Another area of interest is the investigation of this compound in clinical trials, to determine its safety and efficacy in humans. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound in B cells and other immune cells.

Synthesis Methods

The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea involves several steps, including the reaction of 5-chloro-2,4-dimethoxyaniline with 4-nitrophenyl chloroformate to form an intermediate product. This intermediate is then reacted with 2-morpholinopyrimidine-4-amine to produce this compound. The synthesis of this compound has been optimized to improve yield and purity, and various analytical techniques are used to confirm the identity and purity of the compound.

Scientific Research Applications

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of cancer cells and decreased production of inflammatory cytokines in immune cells. In vivo studies have demonstrated the efficacy of this compound in various mouse models of cancer and autoimmune diseases, including lymphoma, leukemia, rheumatoid arthritis, and lupus.

properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O4/c1-26-15-10-16(27-2)14(9-13(15)19)23-18(25)21-11-12-3-4-20-17(22-12)24-5-7-28-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZOXJUCYPCWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NCC2=NC(=NC=C2)N3CCOCC3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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